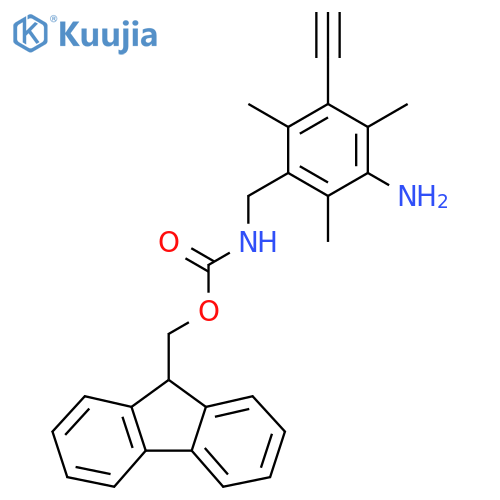Cas no 2418714-15-3 ((9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate)

2418714-15-3 structure
商品名:(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2418714-15-3
- (9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methyl]carbamate
- EN300-26631663
- (9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate
-
- インチ: 1S/C27H26N2O2/c1-5-19-16(2)24(18(4)26(28)17(19)3)14-29-27(30)31-15-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h1,6-13,25H,14-15,28H2,2-4H3,(H,29,30)
- InChIKey: YATNNWUZDAQNRJ-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C(C)=C(C#C)C(C)=C(C=1C)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 410.199428076g/mol
- どういたいしつりょう: 410.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 64.4Ų
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26631663-1g |
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methyl]carbamate |
2418714-15-3 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26631663-1.0g |
(9H-fluoren-9-yl)methyl N-[(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methyl]carbamate |
2418714-15-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
2418714-15-3 ((9H-fluoren-9-yl)methyl N-(3-amino-5-ethynyl-2,4,6-trimethylphenyl)methylcarbamate) 関連製品
- 503537-97-1(4-bromooct-1-ene)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
